2-Ethynyl-5-nitrothiophene
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Overview
Description
2-Ethynyl-5-nitrothiophene is a heterocyclic compound with the molecular formula C₆H₃NO₂S. It features a thiophene ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-ethynylthiophene using nitric acid or a nitrating mixture under controlled conditions to yield 2-Ethynyl-5-nitrothiophene .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale nitration and ethynylation reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Copper(I) iodide (CuI), palladium(II) acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in an inert atmosphere.
Major Products:
Reduction: 2-Ethynyl-5-aminothiophene.
Substitution: Various aryl-ethynyl derivatives depending on the coupling partner.
Scientific Research Applications
2-Ethynyl-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-nitrothiophene involves its interaction with biological targets. For instance, nitrothiophene derivatives are known to be activated by nitroreductases, leading to the release of reactive nitrogen species that can exert antimicrobial effects. This mechanism is similar to that of other nitro-containing compounds, which are reduced to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
- 5-Nitrothiophene-2-carboxaldehyde
- 2,5-Dimethylthiophene
- 2-Ethynylthiophene
Comparison: 2-Ethynyl-5-nitrothiophene is unique due to the presence of both an ethynyl and a nitro group on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. For example, 5-Nitrothiophene-2-carboxaldehyde lacks the ethynyl group, which limits its application in coupling reactions .
Properties
CAS No. |
74610-87-0 |
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Molecular Formula |
C6H3NO2S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-ethynyl-5-nitrothiophene |
InChI |
InChI=1S/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H |
InChI Key |
JGYQLWPBUHPEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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